![molecular formula C16H14O4 B14670704 [2-(4-Methoxybenzoyl)phenyl]acetic acid CAS No. 50439-04-8](/img/structure/B14670704.png)
[2-(4-Methoxybenzoyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Methoxybenzoyl)phenyl)acetic acid is an organic compound characterized by the presence of a methoxy group attached to a benzoyl group, which is further connected to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methoxybenzoyl)phenyl)acetic acid typically involves the reaction of 4-methoxybenzoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the phenylacetic acid to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of (2-(4-Methoxybenzoyl)phenyl)acetic acid may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Methoxybenzoyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
(2-(4-Methoxybenzoyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of (2-(4-Methoxybenzoyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s reactivity towards electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential cytotoxic effects may be attributed to its ability to interfere with cellular processes in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
- 4-Methoxybenzoyl chloride
Uniqueness
(2-(4-Methoxybenzoyl)phenyl)acetic acid is unique due to the presence of both a methoxy group and a benzoyl group attached to a phenylacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
50439-04-8 |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[2-(4-methoxybenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)16(19)14-5-3-2-4-12(14)10-15(17)18/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
MSBUGVLRALPNIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



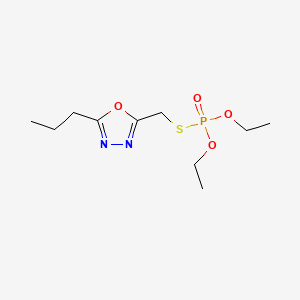
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
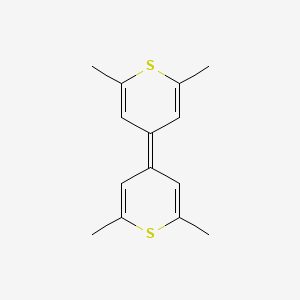
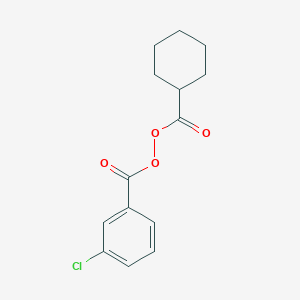
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
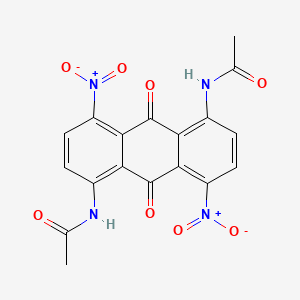
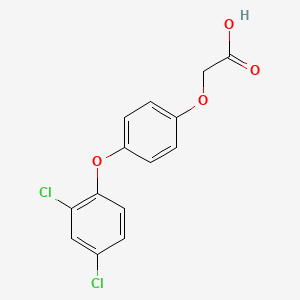

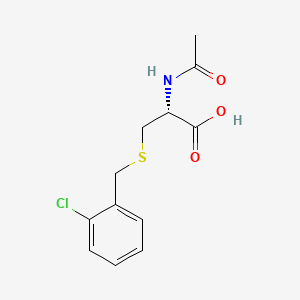
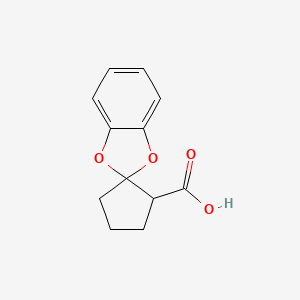
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)


